An In-depth Technical Guide to 10-Nitrooleate-d17: Properties, Applications, and Advanced Methodologies
An In-depth Technical Guide to 10-Nitrooleate-d17: Properties, Applications, and Advanced Methodologies
Introduction: The Significance of Isotopically Labeled Lipids in Modern Research
In the landscape of biomedical and pharmaceutical research, the pursuit of precision and accuracy in quantitative analysis is paramount. Endogenous signaling molecules, such as the nitro-fatty acid 10-nitrooleate, present unique analytical challenges due to their low physiological concentrations and complex biological matrices. The introduction of stable isotope-labeled internal standards has revolutionized our ability to navigate these challenges, with deuterated compounds emerging as the gold standard for mass spectrometry-based quantification.[1] This guide provides a comprehensive technical overview of 10-Nitrooleate-d17, a deuterated analog of the biologically potent 10-nitrooleate. We will delve into its chemical properties, structure, and its critical role as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications. Furthermore, this document will explore the broader biological context of its non-deuterated counterpart, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to leverage this essential analytical tool.
PART 1: Core Chemical and Physical Properties of 10-Nitrooleate-d17
10-Nitrooleate-d17 is a synthetic, isotopically labeled version of 10-nitrooleate, where 17 hydrogen atoms have been replaced with deuterium. This subtle yet significant alteration in mass allows for its differentiation from the endogenous analyte by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.
Structural Elucidation
The foundational structure is that of oleic acid, an 18-carbon monounsaturated fatty acid, with a nitro group (NO2) attached at the 10th carbon and a double bond between carbons 9 and 10, typically in the trans (E) configuration. The deuteration is strategically placed on the terminal portion of the fatty acid chain, from carbon 11 to 18, a chemically stable location that prevents hydrogen-deuterium exchange during analytical procedures.[2]
| Property | Value | Source |
| Formal Name | 10-nitro-9E-octadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 acid | [2] |
| CAS Number | 2749984-40-3 | [2] |
| Molecular Formula | C18H16D17NO4 | [2] |
| Formula Weight | 344.6 | [2] |
| Purity | ≥99% deuterated forms (d1-d17) | [2] |
| Physical Form | Typically supplied as a solution in ethanol | [2] |
| UV/Vis Absorbance Maximum (λmax) | 256 nm | [2] |
PART 2: The Indispensable Role of 10-Nitrooleate-d17 in Quantitative Bioanalysis
The primary application of 10-Nitrooleate-d17 is as an internal standard for the precise quantification of endogenous 10-nitrooleate using isotope dilution mass spectrometry (IDMS). This technique is considered the gold standard for quantitative analysis in complex biological matrices.[1]
The Principle of Isotope Dilution Mass Spectrometry
IDMS relies on the addition of a known quantity of the isotopically labeled standard (10-Nitrooleate-d17) to a sample at the earliest stage of preparation. The deuterated standard acts as a perfect mimic for the endogenous analyte, experiencing the same losses during extraction, cleanup, and injection, as well as any variations in ionization efficiency within the mass spectrometer. Consequently, the ratio of the signal from the endogenous analyte to the signal from the internal standard remains constant, enabling highly accurate and precise quantification.
Advantages of Using a Deuterated Internal Standard
The use of a deuterated internal standard like 10-Nitrooleate-d17 offers several key advantages over other types of internal standards:
-
Correction for Matrix Effects: Biological samples such as plasma and tissue homogenates contain numerous compounds that can interfere with the ionization of the target analyte, a phenomenon known as matrix effects. Because the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it effectively normalizes these effects.[1]
-
Compensation for Sample Loss: During multi-step sample preparation procedures, some amount of the analyte is inevitably lost. The deuterated standard experiences the same proportional loss, ensuring the accuracy of the final measurement.
-
Improved Precision and Reproducibility: By accounting for variations in instrument performance and sample handling, deuterated internal standards significantly enhance the precision and reproducibility of analytical methods.[3][4]
Figure 2: Key signaling pathways modulated by 10-Nitrooleate.
PART 4: Experimental Protocols
The following protocols provide a framework for the synthesis of 10-Nitrooleate and a validated method for its quantification in biological samples using 10-Nitrooleate-d17.
Protocol 1: Synthesis of 10(9)-Nitrooleate (Illustrative)
While the specific, multi-step synthesis of 10-Nitrooleate-d17 is a complex process often proprietary to commercial suppliers, this protocol outlines a general method for the nitration of oleic acid to produce a mixture of 9- and 10-nitrooleate regioisomers, which can then be separated. [5]Deuterated oleic acid can be used as a starting material for the synthesis of the deuterated analog. [6] Materials:
-
Oleic acid
-
Sodium nitrite (NaNO2)
-
Acetic acid
-
Hexanes
-
Ether
-
Silica gel for column chromatography
-
Round bottom flask
-
Stir bar
-
Nitrogen source
Procedure:
-
Reaction Setup: In a round bottom flask under a nitrogen atmosphere, dissolve oleic acid in hexanes.
-
Nitration: Add a solution of sodium nitrite in water to the oleic acid solution. Cool the mixture in an ice bath.
-
Acidification: Slowly add acetic acid to the stirred solution. The reaction mixture will typically turn yellow.
-
Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, partition the mixture between ether and water. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a gradient of ether in hexanes containing a small percentage of acetic acid to elute the nitro-oleic acid isomers. [7]
Protocol 2: Quantification of 10-Nitrooleate in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of nitrated fatty acids in biological fluids. [8][9] 1. Sample Preparation:
-
Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a known concentration of 10-Nitrooleate-d17 in ethanol (e.g., 1 µM).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 acetonitrile:water with 0.1% ammonium hydroxide).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Ammonium hydroxide in water.
-
Mobile Phase B: 0.1% Ammonium hydroxide in acetonitrile.
-
Gradient: A linear gradient from 15% to 100% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
10-Nitrooleate: m/z 326 > 46 (corresponding to the loss of the nitro group). [8] * 10-Nitrooleate-d17: m/z 343 > 46.
-
-
Collision Energy: Optimize for the specific instrument to achieve maximum signal intensity for the product ions.
-
3. Data Analysis and Quantification:
-
Peak Integration: Integrate the peak areas for both the endogenous 10-nitrooleate and the 10-Nitrooleate-d17 internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: Generate a calibration curve by analyzing a series of standards with known concentrations of 10-nitrooleate and a fixed concentration of 10-Nitrooleate-d17.
-
Concentration Determination: Determine the concentration of 10-nitrooleate in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion: A Powerful Tool for Advancing Research
10-Nitrooleate-d17 is more than just a chemical reagent; it is an enabling tool for researchers seeking to unravel the complex roles of nitrated fatty acids in health and disease. Its use as an internal standard in isotope dilution mass spectrometry provides the accuracy and precision necessary to confidently measure the low endogenous levels of 10-nitrooleate. As our understanding of the therapeutic potential of nitro-fatty acids continues to grow, the importance of robust and reliable analytical methods, underpinned by high-quality deuterated standards, will only increase. This guide has provided a comprehensive overview of the chemical properties, biological significance, and practical application of 10-Nitrooleate-d17, empowering researchers to integrate this critical tool into their workflows and advance the frontiers of scientific discovery.
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